An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with insights into the structural nuances of trifluoromethyl-substituted pyrazoles to offer a comprehensive spectral interpretation.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides intricate details about the chemical environment, connectivity, and stereochemistry of a molecule. For novel compounds such as 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol, a thorough understanding of its NMR spectra is paramount for confirming its identity, assessing purity, and understanding its electronic and conformational properties.
The subject molecule integrates a pyrazole ring, a propan-2-ol side chain, and a trifluoromethyl group. Each of these components imparts distinct features to the overall NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group, for instance, significantly influences the chemical shifts of nearby nuclei, a key aspect that will be explored in this guide.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol is expected to exhibit five distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are predicted based on the analysis of similar structural motifs and the known electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (pyrazole) | ~6.6 - 6.8 | d | ~2-3 | 1H |
| H-5 (pyrazole) | ~7.8 - 8.0 | d | ~2-3 | 1H |
| CH (propanol) | ~4.1 - 4.3 | m | ~6 | 1H |
| CH₂ (propanol) | ~4.2 - 4.4 | m | 2H | |
| CH₃ (propanol) | ~1.2 - 1.4 | d | ~6 | 3H |
| OH (propanol) | Variable | s (broad) | - | 1H |
Analysis of Predicted ¹H NMR Signals:
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Pyrazole Protons (H-4 and H-5): The two protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-5 proton is anticipated to be at a higher chemical shift (more downfield) compared to the H-4 proton. This is attributed to the deshielding effect of the adjacent nitrogen atom (N-1) and the long-range influence of the electron-withdrawing trifluoromethyl group at the C-3 position.
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Propan-2-ol Moiety Protons:
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The methine proton (CH) of the propan-2-ol group is expected to be a multiplet due to coupling with the adjacent methylene (CH₂) and methyl (CH₃) protons. Its chemical shift is influenced by the adjacent hydroxyl group and the pyrazole ring.
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The methylene protons (CH₂) attached to the pyrazole nitrogen are diastereotopic and are expected to appear as a complex multiplet. They are coupled to the methine proton.
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The methyl protons (CH₃) will appear as a doublet, being split by the single adjacent methine proton, in accordance with the n+1 rule.[1]
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The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, it may appear as a broad singlet.[1][2]
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Predicted ¹³C NMR Spectrum
The broadband proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~145 - 148 (q, JC-F ≈ 35-40 Hz) |
| C-4 (pyrazole) | ~107 - 109 |
| C-5 (pyrazole) | ~135 - 138 |
| CF₃ | ~120 - 123 (q, JC-F ≈ 270 Hz) |
| CH (propanol) | ~68 - 70 |
| CH₂ (propanol) | ~55 - 58 |
| CH₃ (propanol) | ~22 - 24 |
Analysis of Predicted ¹³C NMR Signals:
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Pyrazole Carbons (C-3, C-4, and C-5):
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C-3: This carbon, directly attached to the trifluoromethyl group, will exhibit a quartet in the proton-decoupled spectrum due to one-bond coupling with the three fluorine atoms. Its chemical shift will be significantly downfield.
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C-4 and C-5: These carbons of the pyrazole ring will have distinct chemical shifts. The chemical environment of C-5 is influenced by two adjacent nitrogen atoms, while C-4 is adjacent to one nitrogen and one carbon.
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Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a strong quartet with a large coupling constant (¹JC-F) due to the direct attachment to three fluorine atoms.
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Propan-2-ol Moiety Carbons:
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The methine carbon (CH) bearing the hydroxyl group is expected to have a chemical shift in the typical range for secondary alcohols.[3]
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The methylene carbon (CH₂) attached to the pyrazole ring will be influenced by the electronegativity of the nitrogen atom.
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The methyl carbon (CH₃) will appear at a higher field (more upfield), characteristic of alkyl groups.[3]
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Experimental Protocol for NMR Data Acquisition
To experimentally validate the predicted chemical shifts, the following protocol is recommended:
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Sample Preparation: Dissolve approximately 10-20 mg of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the OH proton.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical spectral width: 0-12 ppm.
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Number of scans: 16-64, depending on the sample concentration.
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To confirm the OH proton, a D₂O exchange experiment can be performed.[1]
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¹³C NMR Acquisition:
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Acquire a broadband proton-decoupled ¹³C NMR spectrum.
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Typical spectral width: 0-160 ppm.
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Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
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2D NMR Experiments (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, confirming the connectivity of the propan-2-ol chain.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and confirming the overall structure.
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Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol with the proposed numbering for NMR assignments.
Caption: Molecular structure of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol.
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol. The predicted chemical shifts and coupling patterns are grounded in established NMR principles and data from analogous structures. The strong electron-withdrawing effect of the trifluoromethyl group is a key determinant of the spectral features, particularly for the pyrazole ring nuclei. Experimental verification using the outlined protocols will be essential for the definitive structural confirmation and further characterization of this compound.
References
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The Student Room. (2013, December 16). Carbon NMR of propan-2-ol. Available at: [Link]
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Doc Brown's Chemistry. (2026, March 1). Interpreting the 13C NMR spectrum of propan-2-ol. Available at: [Link]
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Doc Brown's Chemistry. (2025, November 13). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Available at: [Link]
Sources
- 1. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
